molecular formula C14H17NO3 B15363378 benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B15363378
M. Wt: 247.29 g/mol
InChI Key: VVOXZFXJAYBFQB-FUNVUKJBSA-N
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Description

Benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a complex organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound features a bicyclic structure with a benzyl group attached to the endo position of a hydroxylated azabicyclo[3.1.1]heptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:

  • Ring-closing metathesis (RCM): to form the bicyclic core.

  • Hydroxylation: to introduce the hydroxyl group at the 6-position.

  • Carboxylation: to attach the carboxylate group at the 3-position.

  • Benzyl protection: to ensure the stability of the benzyl group during the synthesis process.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of benzyl endo-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.

  • Reduction: Formation of benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-hydroxymethyl.

  • Substitution: Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar structure but without the endo position.

  • Benzyl 3-azabicyclo[3.1.1]heptane-3-carboxylate: Lacks the hydroxyl group at the 6-position.

  • Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-2-carboxylate: Different position of the carboxylate group.

Uniqueness: Benzyl endo-6-Hydroxy-3-azabicyclo[31

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C14H17NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13?

InChI Key

VVOXZFXJAYBFQB-FUNVUKJBSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C2O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC1C2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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